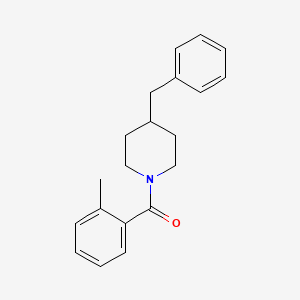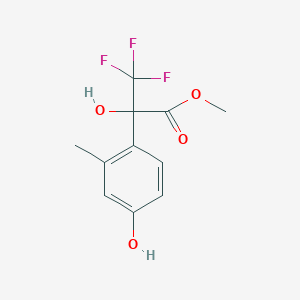![molecular formula C19H24N2O3S B6037688 3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6037688.png)
3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine, commonly known as S 38093, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonyl pyridines and has shown promising results in various studies related to the central nervous system.
作用機序
S 38093 acts as a selective antagonist of the serotonin 5-HT6 receptor, which is involved in the regulation of mood, cognition, and behavior. By blocking the 5-HT6 receptor, S 38093 increases the levels of neurotransmitters such as dopamine and acetylcholine in the brain, which are responsible for regulating mood and cognitive functions.
Biochemical and Physiological Effects:
S 38093 has been shown to have several biochemical and physiological effects on the central nervous system. It increases the levels of dopamine and acetylcholine in the brain, which are neurotransmitters responsible for regulating mood and cognitive functions. S 38093 also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the major advantages of S 38093 is its selectivity towards the 5-HT6 receptor, which reduces the risk of side effects. It has also shown promising results in various preclinical studies, making it a potential candidate for further clinical trials. However, the complex synthesis method of S 38093 makes it difficult to produce in large quantities, which can limit its use in lab experiments.
将来の方向性
The potential therapeutic applications of S 38093 in various neurological disorders make it a promising candidate for further research. Future studies can focus on the development of more efficient synthesis methods for S 38093, which can increase its availability for lab experiments and clinical trials. Further studies can also investigate the long-term effects of S 38093 and its potential use in combination with other drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, S 38093 is a novel chemical compound that has shown promising results in various preclinical studies related to the central nervous system. Its selectivity towards the 5-HT6 receptor and potential therapeutic applications make it a promising candidate for further research. The complex synthesis method and limited availability of S 38093 can limit its use in lab experiments, but further studies can focus on developing more efficient synthesis methods and investigating its long-term effects.
合成法
The synthesis of S 38093 involves the reaction of 3-amino pyridine with 3-(2-bromoethyl)benzaldehyde, followed by the reaction with 3-(2-bromoethyl)-1-methylpiperidine and sulfonyl chloride. The final product is obtained after purification using column chromatography. The synthesis method of S 38093 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
S 38093 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown promising results in the treatment of depression, anxiety, and schizophrenia. In a study conducted on rats, S 38093 was found to have anxiolytic and antidepressant effects without any significant side effects. Another study showed that S 38093 improved cognitive function in rats with impaired memory.
特性
IUPAC Name |
3-[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-24-18-7-2-5-16(13-18)9-10-17-6-4-12-21(15-17)25(22,23)19-8-3-11-20-14-19/h2-3,5,7-8,11,13-14,17H,4,6,9-10,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTDBPTUCZILPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6037607.png)

![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B6037619.png)
![diethyl {2-[2-(2-allyl-4-methylphenoxy)ethoxy]ethyl}malonate](/img/structure/B6037623.png)
![1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6037629.png)
![N-(4-chloro-3-nitrophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6037637.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6037641.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B6037647.png)
![1-methyl-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-phenylpiperazine](/img/structure/B6037655.png)
![8-chloro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B6037666.png)
![4-({[2-(3,4-diethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B6037674.png)
amine dihydrochloride](/img/structure/B6037696.png)

![1-[2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6037713.png)